5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol 5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13578060
InChI: InChI=1S/C15H14N2OS/c1-17-14-8-7-12(9-13(14)16-15(17)19)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,19)
SMILES: CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)NC1=S
Molecular Formula: C15H14N2OS
Molecular Weight: 270.4 g/mol

5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol

CAS No.:

Cat. No.: VC13578060

Molecular Formula: C15H14N2OS

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol -

Specification

Molecular Formula C15H14N2OS
Molecular Weight 270.4 g/mol
IUPAC Name 3-methyl-6-phenylmethoxy-1H-benzimidazole-2-thione
Standard InChI InChI=1S/C15H14N2OS/c1-17-14-8-7-12(9-13(14)16-15(17)19)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,19)
Standard InChI Key QBMBDMLMVNRFCH-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)NC1=S
Canonical SMILES CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)NC1=S

Introduction

Structural and Chemical Characteristics

Physicochemical Properties

The compound’s solubility and stability are influenced by its substituents. The benzyloxy group increases hydrophobic interactions, rendering it sparingly soluble in aqueous media but soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) . Its melting point and spectral data (IR, NMR) align with benzimidazole derivatives, with characteristic peaks for N-H (3400 cm1^{-1}), C=N (1671 cm1^{-1}), and aromatic C-H (3047 cm1^{-1}) .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of 5-(benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol typically involves:

  • Cyclization of 1,2-diamines: Benzene-1,2-diamine reacts with carbon disulfide (CS2\text{CS}_2) under basic conditions to form the benzimidazole-2-thiol core .

  • Functionalization: Introduction of the benzyloxy group via nucleophilic aromatic substitution or Ullmann coupling. For example, alkylation with benzyl bromide in the presence of a base like potassium carbonate .

  • Methylation: The 1-position methyl group is added using methyl iodide or dimethyl sulfate .

A representative procedure from VulcanChem involves refluxing intermediates in acetone with triethylamine, followed by purification via column chromatography. Yields range from 52% to 85%, depending on reaction conditions .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction times. For instance, Soukarieh et al. synthesized analogs by reacting epoxides with 6-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol under microwave conditions at 180°C, achieving higher yields (70–90%) .

Biological and Therapeutic Applications

Antimicrobial Activity

The compound’s thiol and benzyloxy groups contribute to its efficacy against bacterial pathogens. In a study targeting Pseudomonas aeruginosa, derivatives inhibited the PqsR quorum-sensing system, reducing virulence factor production (e.g., pyocyanin) by 80% at submicromolar concentrations . Analogous structures also showed activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) of 2–8 µg/mL .

Enzyme Inhibition

Analytical Characterization

Spectroscopic Techniques

  • 1^1H NMR: Peaks at δ 12.5 ppm (NH), 7.7–6.7 ppm (aromatic protons), and 3.2 ppm (CH2_2) confirm the structure .

  • IR Spectroscopy: Bands at 1671 cm1^{-1} (C=N) and 1588 cm1^{-1} (C=C) validate the benzimidazole core .

  • Mass Spectrometry: ESI-HRMS shows a molecular ion peak at m/z 270.4 [M+H]+^+ .

X-ray Crystallography

Crystal structures of related compounds (e.g., 2-(butylthio)-1H-benzimidazole) reveal a planar benzimidazole ring with sulfur atoms participating in hydrogen bonds, stabilizing the lattice .

Recent Advances and Future Directions

Hybrid Derivatives

Recent studies focus on hybridizing the benzimidazole core with pharmacophores like hydrazones and Schiff bases. For example, acyl hydrazone derivatives showed enhanced antitubercular activity (MIC 0.5 µg/mL) .

Drug Delivery Systems

Nanoparticle-encapsulated formulations are being explored to improve bioavailability. Liposomal delivery of a related compound increased in vivo efficacy by 40% in murine models .

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